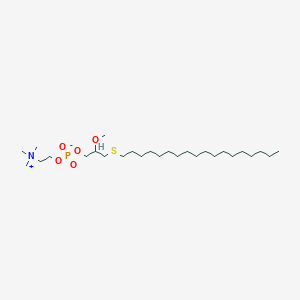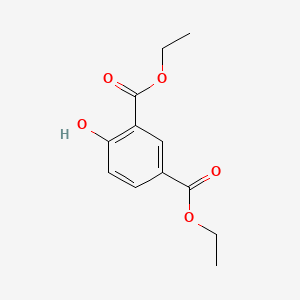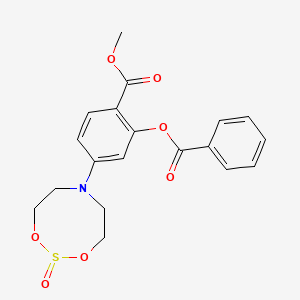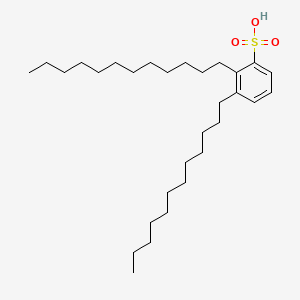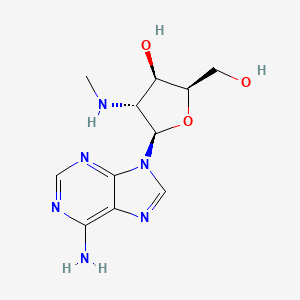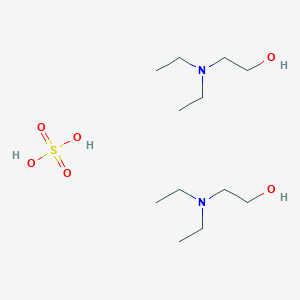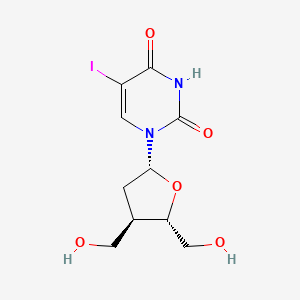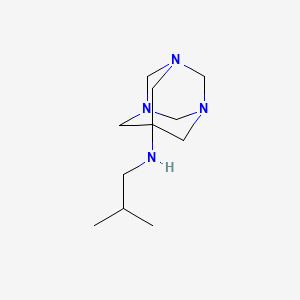
N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-1,3,5-triazatricyclo(3311(3,7))decan-7-amine is an organic compound with the molecular formula C11H22N4 It is a member of the triazatricyclodecane family, characterized by a tricyclic structure containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine typically involves the reaction of triazatricyclodecane with isobutylamine. The process can be summarized as follows:
Starting Materials: Triazatricyclodecane and isobutylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazatricyclo(3.3.1.1(3,7))decan-7-amine: A closely related compound with similar structural features.
1,3,5-Triazaadamantane: Another triazatricyclodecane derivative with distinct chemical properties.
Uniqueness
N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine stands out due to its unique isobutyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
55396-75-3 |
|---|---|
Molekularformel |
C11H22N4 |
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine |
InChI |
InChI=1S/C11H22N4/c1-10(2)3-12-11-4-13-7-14(5-11)9-15(6-11)8-13/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
ZEOVOTIZJBWUMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC12CN3CN(C1)CN(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


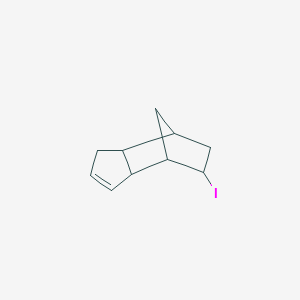
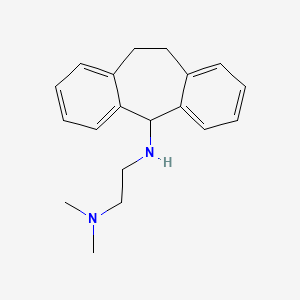

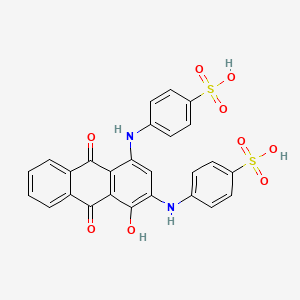
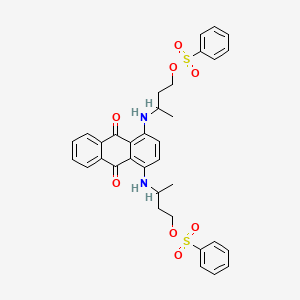
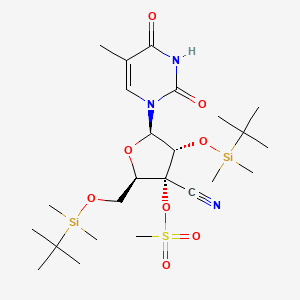
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
